molecular formula C3H3NO2S B183402 2,4-Dihydroxythiazole CAS No. 625-85-4

2,4-Dihydroxythiazole

Cat. No.: B183402
CAS No.: 625-85-4
M. Wt: 117.13 g/mol
InChI Key: MQYUOKQDHLEQAC-UHFFFAOYSA-N
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Description

2,4-Dihydroxythiazole is a chemical compound with the molecular formula C3H3NO2S and a molecular weight of 117.13 . It is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure .


Synthesis Analysis

The synthesis of 2,4-disubstituted thiazoles has been reported in several studies . For instance, one study described the synthesis of 2,4-disubstituted arylthiazoles, which involved the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . Another study reported the synthesis of 2-(2′,4′-dihydroxyphenyl) benzimidazole, benzoxazole, and benzothiazole from 2,4-dihydroxy benzoic acid and 1,2-phenelenediamine, 2-aminophenol, and 2-aminothiophenol respectively .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively . The compound also contains two hydroxyl groups attached to the thiazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, thiazole derivatives in general have been reported to exhibit a wide range of biological activities, suggesting that they may undergo various chemical reactions in biological systems .


Physical And Chemical Properties Analysis

This compound has a density of 1.45 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.

Scientific Research Applications

  • Antibacterial Activities : A study demonstrated that certain 2-aryl-4,5-dihydrothiazoles exhibited significant inhibition against various bacteria, suggesting their potential as antibacterial agents. These compounds influenced fatty acid synthesis in the tested bacteria, which could be a mechanism behind their antibacterial effect (Tan et al., 2015).

  • Coordination Chemistry : 2,4-Dihydroxythiazole derivatives, specifically 4,5-Dihydro-1,3-oxazole ligands, have been used as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. These ligands offer versatility in design and straightforward synthesis from readily available precursors (Gómez et al., 1999).

  • Antifungal and Anticonvulsant Activities : Some derivatives, like 2,3-dihydro-3-hydroxy-6-phenyl-3-(4-substituted-)phenylthiazolo[3,2-b][1,2,4]triazoles, were synthesized as antifungal agents but showed poor activity. Interestingly, they were observed as potential anticonvulsant candidates, suggesting a new class of anticonvulsant agents (Erol et al., 1995).

  • Synthesis of Chemical Libraries : The synthesis of 2,4-disubstituted-5-acetoxythiazoles from substituted methyl benzoates offers a methodology that can be applied to the creation of thiazole-based chemical libraries, important in drug discovery and development (Qiao et al., 2008).

  • Photo-physical Studies and DFT : Novel ESIPT inspired benzimidazole, benzoxazole, and benzothiazole derivatives synthesized from 2,4-dihydroxy benzoic acid showed unique absorption and dual emission properties. These are of interest in various fields like material science and photonics (Patil et al., 2013).

  • Antiradical and Antibacterial Activities : Dihydroxyphenylthiazoles synthesized via specific reactions showed antiradical and antimicrobial activities, indicating their potential in creating new therapeutic agents (Odaryuk et al., 2015).

  • Antimicrobial Evaluation : Novel 2-aminothiazole derivatives of 4-hydroxy-chromene-2-one were synthesized and demonstrated in vitro antimicrobial activity against bacteria and fungi, indicating their therapeutic potential (Vukovic et al., 2008).

  • Therapeutic Leads for Prion Diseases : 2-Aminothiazoles, a new class of small molecules, showed antiprion activity and are considered promising leads in the search for effective therapeutics for prion diseases (Gallardo-Godoy et al., 2011).

Future Directions

Research on 2,4-disubstituted thiazoles, which includes 2,4-Dihydroxythiazole, is ongoing due to their wide range of biological activities . Future studies may focus on synthesizing new derivatives and evaluating their biological activities, as well as investigating their mechanisms of action .

Biochemical Analysis

Biochemical Properties

2,4-Dihydroxythiazole interacts with various enzymes, proteins, and other biomolecules, which significantly affect its biological outcomes . The nature of these interactions is largely dependent on the substituents on the thiazole ring . For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported that 2,4-disubstituted thiazole derivatives, which include this compound, can exhibit potent antimicrobial activities against various bacterial and fungal species .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The orientation of the thiazole ring towards the target site can be altered by substituents at positions 2 and 4, which can also shield the nucleophilicity of nitrogen .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins

Properties

IUPAC Name

4-hydroxy-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2S/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYUOKQDHLEQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337435
Record name 2,4-DIHYDROXYTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-85-4
Record name 4-Hydroxy-2(3H)-thiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-DIHYDROXYTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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